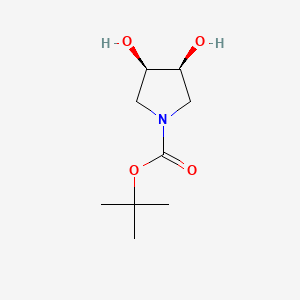
rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans, also known as rac-BZ-CPT, is a chiral compound that has been studied for its potential applications in various scientific fields. Rac-BZ-CPT is a cyclopentan-1-amine derivative with a benzyloxy group attached to the 2-position of the cyclopentane ring. Rac-BZ-CPT has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor activities. Additionally, rac-BZ-CPT has been studied for its potential applications in medicinal chemistry, drug discovery, and drug delivery.
Scientific Research Applications
Rac-BZ-CPT has been studied for its potential applications in various scientific fields. Rac-BZ-CPT has been found to have anti-inflammatory, antioxidant, and anti-tumor activities, making it a potential therapeutic agent for the treatment of various diseases. Additionally, rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans has been studied for its potential applications in medicinal chemistry, drug discovery, and drug delivery.
Mechanism of Action
The exact mechanism of action of rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans is not fully understood. However, it is believed that rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans may act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells. Additionally, rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and reducing inflammation.
Biochemical and Physiological Effects
Rac-BZ-CPT has been found to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans has anti-inflammatory, antioxidant, and anti-tumor activities. Additionally, rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans has been found to have neuroprotective, cardioprotective, and hepatoprotective effects.
Advantages and Limitations for Lab Experiments
The use of rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans in laboratory experiments has several advantages and limitations. One advantage of rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans is that it is relatively easy to synthesize, making it a convenient and cost-effective compound for use in laboratory experiments. Additionally, rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans has been found to have a wide range of biological activities, making it a useful compound for studying various biological processes. However, rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans is a chiral compound, which can make it difficult to use in certain laboratory experiments. Additionally, rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans is not widely available, making it difficult to obtain for laboratory use.
Future Directions
Despite its potential applications, there is still much to be learned about rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans. Future research should focus on further elucidating the mechanism of action of rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans and exploring its potential applications in various scientific fields. Additionally, further research should focus on developing more efficient and cost-effective methods for the synthesis of rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans. Additionally, further research should focus on exploring the potential therapeutic applications of rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans, such as its potential use in the treatment of various diseases. Finally, further research should focus on exploring the potential toxicity of rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans and its potential side effects.
Synthesis Methods
Rac-BZ-CPT can be synthesized using a variety of methods. One common method for synthesizing rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans is through the alkylation of cyclopentan-1-amine using an alkyl halide. This reaction is typically carried out in an inert atmosphere and in the presence of a base, such as sodium hydride, to promote the reaction. The alkyl halide is typically a benzyl chloride, which then forms the benzyloxy group on the 2-position of the cyclopentane ring.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans involves the conversion of a cyclopentanone derivative to the corresponding enamine, followed by reduction and benzylation to obtain the final product.", "Starting Materials": [ "Cyclopentanone", "Methylamine", "Benzyl bromide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Cyclopentanone is reacted with methylamine in the presence of acetic acid and sodium acetate to form the corresponding enamine.", "The enamine is then reduced with sodium borohydride to obtain the corresponding amine.", "The amine is then reacted with benzyl bromide in the presence of ethanol to form the benzylation product.", "The final product, rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans, is obtained after purification." ] } | |
CAS RN |
181495-36-3 |
Product Name |
rac-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine, trans |
Molecular Formula |
C12H17NO |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



